Carboxy phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Formation from Bicarbonate: Carboxy phosphate is synthesized when adenosine triphosphate phosphorylates bicarbonate. This reaction is catalyzed by the enzyme carbamoyl phosphate synthetase, which facilitates the transfer of a phosphate group to bicarbonate, resulting in the formation of carboxy phosphate and the release of adenosine diphosphate .

- Conversion to Carbamate: Following its formation, carboxy phosphate reacts with ammonia to produce carbamate. This reaction is also catalyzed by carbamoyl phosphate synthetase, where ammonia acts as a nucleophile attacking the carbonyl carbon of carboxy phosphate .

- Phosphorylation to Carbamoyl Phosphate: The final step involves the phosphorylation of carbamate by another molecule of adenosine triphosphate to yield carbamoyl phosphate, completing the cycle of reactions that are crucial for nucleotide synthesis .

Carboxy phosphate exhibits significant biological activity, primarily as an intermediate in metabolic pathways. It plays a critical role in:

- Nucleotide Biosynthesis: Carboxy phosphate is essential for synthesizing pyrimidine nucleotides, which are vital for DNA and RNA synthesis.

- Amino Acid Metabolism: It participates in the biosynthesis of amino acids such as arginine through its conversion into carbamoyl phosphate, which is then utilized in the urea cycle .

The synthesis of carboxy phosphate can be achieved through several methods:

- Enzymatic Synthesis: The primary method involves enzymatic action where carbamoyl phosphate synthetase catalyzes the reaction between bicarbonate and adenosine triphosphate, leading to the formation of carboxy phosphate .

- Chemical Synthesis: Laboratory synthesis can also be performed through chemical means, involving the direct reaction of phosphoric acid with carbonic acid under controlled conditions to yield carboxy phosphate.

Carboxy phosphate has several applications in biochemical research and industry:

- Research Tool: It serves as a key intermediate in studying metabolic pathways related to nucleotide and amino acid synthesis.

- Biotechnology: Its role in enzyme assays helps understand enzyme kinetics and mechanisms involved in nucleotide metabolism.

Studies on carboxy phosphate interactions focus on its role as an intermediate substrate for various enzymes. For instance, research has shown that carboxy phosphate interacts with ammonia during its conversion to carbamate, highlighting its importance in nitrogen metabolism . Furthermore, investigations into carbamoyl phosphate synthetase reveal that allosteric regulation can significantly influence the activity of enzymes involved in these pathways .

Carboxy phosphate shares similarities with several other compounds that play roles in biochemical processes. Here are some notable comparisons:

| Compound Name | Structure Type | Role in Biochemistry | Unique Features |

|---|---|---|---|

| Carbamoyl Phosphate | Acyclic mixed anhydride | Precursor for nucleotide synthesis | Directly involved in ammonia incorporation |

| 2-Carboxy-D-arabitinol 1-phosphate | Phosphorylated sugar | Inhibitor of RuBisCO in plants | Regulates carbon fixation based on light conditions |

| Phosphoenolpyruvate | Phosphorylated metabolite | Key intermediate in glycolysis | High-energy compound used for energy transfer |

| Adenosine Triphosphate | Nucleotide | Primary energy currency in cells | Contains high-energy bonds facilitating energy transfer |

Carboxy phosphate's uniqueness lies in its specific role as a precursor for amino acids and nucleotides, distinguishing it from other compounds that primarily serve different metabolic functions.

The discovery of carboxy phosphate emerged from mid-20th century investigations into nitrogen metabolism. In 1955, Mary Ellen Jones and Leonard Spector identified carbamoyl phosphate as the intermediate in citrulline synthesis from ornithine. Their key insight was recognizing that carbamoyl phosphate synthesis required ATP and bicarbonate, implicating an activated carbonate species. Jones later demonstrated that bicarbonate phosphorylation generated carboxy phosphate, which reacts with ammonia to form carbamate—a precursor to carbamoyl phosphate.

Spector’s innovative synthesis method using cyanate and lithium phosphate provided the first laboratory route to carbamoyl phosphate, indirectly confirming carboxy phosphate’s role. X-ray crystallographic studies in the 1990s revealed carboxy phosphate’s formation within the N-terminal domain of carbamoyl phosphate synthetase (CPS), where it is stabilized by magnesium ions and conserved residues like Glu215 and Arg338.

Table 1: Key Properties of Carboxy Phosphate

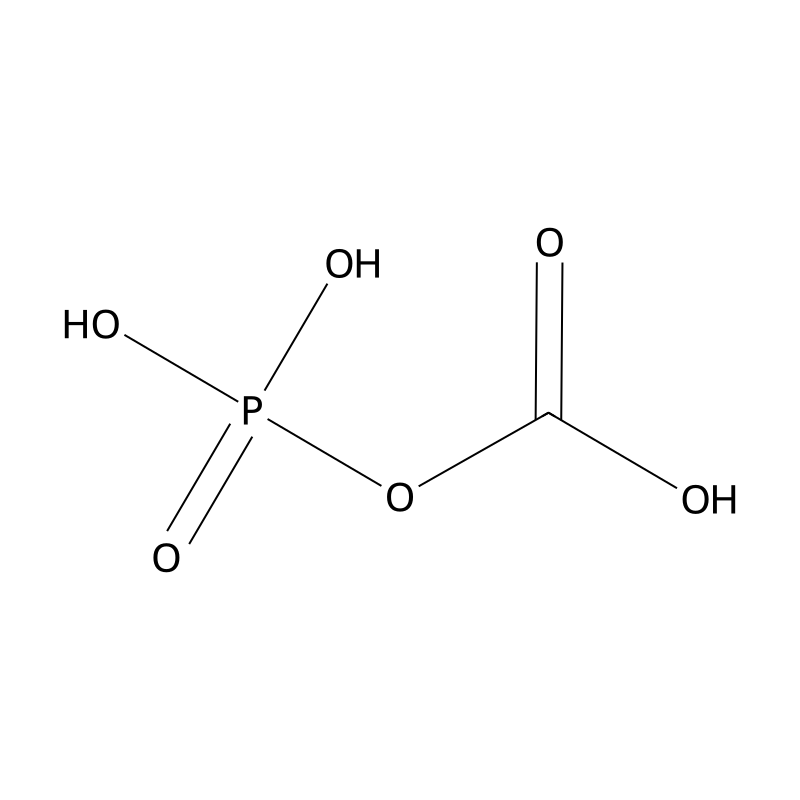

Carboxy phosphate represents a significant biological intermediate with distinctive molecular geometry characterized by a carboxyl group linked to a phosphate moiety through an oxygen bridge [1]. The molecular formula of carboxy phosphate is CH₃O₆P with a molecular weight of 142.003 g/mol [3]. This compound exhibits a linear structure in its standard form, where the carboxyl and phosphate groups are connected by a bridging oxygen atom [5].

The molecular structure of carboxy phosphate features several key geometric parameters that define its three-dimensional arrangement [4]. The phosphorus-oxygen double bonds typically range from 1.470 to 1.478 Å in length, while the phosphorus-oxygen single bonds measure between 1.591 and 1.603 Å [9]. The carbon-oxygen double bond in the carboxyl group is estimated to be between 1.21 and 1.23 Å, with the carbon-oxygen single bond measuring approximately 1.33 to 1.36 Å [15]. The phosphorus-oxygen-carbon bond angle is estimated to fall within the range of 120 to 130 degrees, reflecting the sp² hybridization of the carbon atom and sp³ hybridization of the phosphorus atom [19].

Carboxy phosphate exists in multiple tautomeric forms, with the most stable being a pseudo-cyclic structure featuring an intramolecular charge-assisted hydrogen bond (CAHB) [15]. This structure is reminiscent of chair cyclohexane and has been identified as the predominant form in both vacuum and implicit solvation conditions [15]. The strength of this intramolecular hydrogen bond contributes significantly to the overall stability of the molecule [15] [9].

Table 1: Tautomeric Forms of Carboxy Phosphate

| Tautomeric Form | Description | Stability |

|---|---|---|

| Carboxy phosphate (standard form) | Linear structure with carboxyl and phosphate groups connected by oxygen | Unstable in aqueous solution (t₁/₂ ≈ 70 ms) [15] |

| Pseudo-cyclic form with intramolecular hydrogen bond | Chair-like cyclohexane structure with charge-assisted hydrogen bond (CAHB) | Most stable form in both vacuum and implicit solvation [15] |

| Carboxyphosphate(2-) (dianionic form) | Deprotonation of carboxy and one phosphate OH group | Predominant form at physiological pH [5] |

| Carboxyphosphate(3-) (trianionic form) | Complete deprotonation of all acidic groups | Present at high pH (>8) [15] |

Electronic Configuration and Bonding Analysis

The electronic configuration of carboxy phosphate is characterized by the distribution of electrons around the constituent atoms, particularly the phosphorus and oxygen atoms [9]. The phosphorus atom in carboxy phosphate exhibits an electronic configuration of [Ne]3s²3p³, while the oxygen atoms have the configuration [He]2s²2p⁴ [19]. These electronic arrangements determine the bonding capabilities and overall molecular properties of carboxy phosphate [9] [19].

The bonding in carboxy phosphate involves both sigma and pi bonds [4]. The phosphorus atom adopts sp³ hybridization, forming tetrahedral geometry with four oxygen atoms [19]. The carbon atom in the carboxyl group exhibits sp² hybridization, resulting in a trigonal planar arrangement [19]. The phosphorus-oxygen bonds include both double bonds (P=O) and single bonds (P-O), with the double bonds being shorter due to the partial double bond character arising from π-orbital overlap [9] [4].

A distinctive feature of carboxy phosphate is the intramolecular charge-assisted hydrogen bond (CAHB) present in its pseudo-cyclic form [15]. This hydrogen bond has been estimated to have a strength ranging from -17.8 to -25.4 kcal/mol in the monoanionic form and -15.7 to -20.9 kcal/mol in the dianionic form [15]. These values classify the hydrogen bond as short-strong but not low-barrier, making it the dominant stabilizing feature for these conformations [15] [9].

Table 2: Electronic Configuration and Bonding Data for Carboxy Phosphate

| Property | Value |

|---|---|

| P-O double bond length | 1.470 to 1.478 Å [9] |

| P-O single bond length | 1.591 to 1.603 Å [9] |

| C-O double bond length (estimated) | 1.21 to 1.23 Å [19] |

| C-O single bond length (estimated) | 1.33 to 1.36 Å [19] |

| P-O-C bond angle (estimated) | 120 to 130° [19] |

| Hybridization of phosphorus | sp³ [19] |

| Hybridization of carbon | sp² [19] |

| Electronic configuration of phosphorus | [Ne]3s²3p³ [19] |

| Electronic configuration of oxygen | [He]2s²2p⁴ [19] |

The bonding analysis of carboxy phosphate reveals that the molecule contains multiple resonance structures, contributing to its overall electronic distribution and reactivity [4]. The phosphate group can distribute negative charge across multiple oxygen atoms, while the carboxyl group contributes to the overall acidity of the molecule [5] [9]. This electronic distribution plays a crucial role in the compound's function as an intermediate in various enzymatic reactions [2] [6].

Thermodynamic Stability and Reactivity Profile

Carboxy phosphate exhibits remarkable thermodynamic instability in aqueous solutions, with an estimated half-life of approximately 70 milliseconds [15]. This extreme instability is a defining characteristic that explains its role as a transient intermediate in biological systems rather than a stable, isolable compound [8] [15]. The thermodynamic properties of carboxy phosphate are largely influenced by its molecular structure and electronic configuration [9] [15].

The intramolecular charge-assisted hydrogen bond (CAHB) in the pseudo-cyclic form of carboxy phosphate contributes significantly to its stability [15]. The strength of this hydrogen bond has been estimated to range from -17.8 to -25.4 kcal/mol in the monoanionic form and -15.7 to -20.9 kcal/mol in the dianionic form [15]. Despite this stabilizing feature, carboxy phosphate remains highly reactive due to the inherent instability of the phosphate-carboxyl linkage [8] [9].

The reactivity profile of carboxy phosphate is characterized by its propensity to undergo rapid hydrolysis in aqueous environments [8]. This high reactivity is essential for its biological function as an activated intermediate in various enzymatic processes [2] [6]. The phosphate group in carboxy phosphate serves as an excellent leaving group, facilitating nucleophilic attack and subsequent formation of new chemical bonds in enzymatic reactions [11] [18].

Table 3: Thermodynamic Stability Data for Carboxy Phosphate

| Property | Value |

|---|---|

| Intramolecular CAHB strength (monoanionic form) | -17.8 to -25.4 kcal/mol [15] |

| Intramolecular CAHB strength (dianionic form) | -15.7 to -20.9 kcal/mol [15] |

| Half-life in aqueous solution | Approximately 70 ms [15] |

| Thermal decomposition temperature | Decomposes before boiling [3] |

| Stability classification | Highly reactive intermediate [8] |

| Reactivity with water | Rapid hydrolysis [8] |

The thermodynamic instability of carboxy phosphate is further evidenced by its tendency to decompose before reaching its estimated boiling point of 450.5±28.0 °C [3]. This property underscores the challenges associated with isolating and studying this compound outside of its biological context [8] [15]. The high reactivity of carboxy phosphate is harnessed in enzymatic systems where it serves as a key intermediate in reactions involving carboxylation and phosphorylation [2] [6].

pH-Dependent Speciation and Ionic States

Carboxy phosphate exhibits complex pH-dependent speciation behavior due to its multiple ionizable groups [5] [12]. The compound contains three acidic protons with distinct pKa values: pKa₁ = -3.43 ± 0.81, pKa₂ = 4.04 ± 0.35, and pKa₃ = 8.14 ± 1.92 [15]. These values determine the predominant ionic species present at different pH values, which in turn influences the compound's reactivity and biological function [12] [15].

At physiological pH (approximately 7.4), carboxy phosphate exists predominantly as a dianion or trianion, with the dianion form resulting from the deprotonation of the carboxy group and one of the phosphate hydroxyl groups [5] [15]. As the pH increases above 8, the trianion form becomes more prevalent due to the deprotonation of the second phosphate hydroxyl group [15] [12]. At very high pH values (above 12), the tetraanion form may be present in small amounts [12] [15].

Table 4: pH-Dependent Speciation of Carboxy Phosphate

| Dissociation Step | pKa Value | Predominant Species at pH 7 |

|---|---|---|

| First acid dissociation (pKa₁) | -3.43 ± 0.81 [15] | Fully dissociated [15] |

| Second acid dissociation (pKa₂) | 4.04 ± 0.35 [15] | Fully dissociated [15] |

| Third acid dissociation (pKa₃) | 8.14 ± 1.92 [15] | Partially dissociated [15] |

The ionic state of carboxy phosphate significantly affects its stability and reactivity [12] [15]. The dianionic form is stabilized by the intramolecular charge-assisted hydrogen bond, which contributes to its predominance at physiological pH [15]. The distribution of charge across the molecule influences its interactions with water molecules and other biological compounds, particularly enzymes that utilize carboxy phosphate as a substrate or intermediate [11] [12].